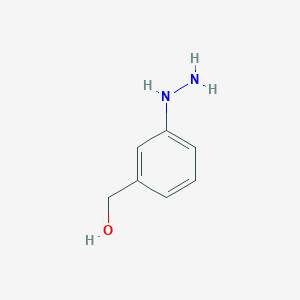

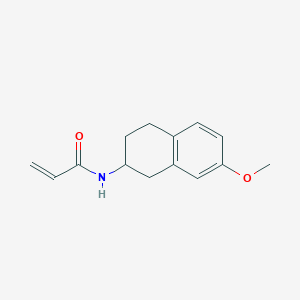

1-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound featuring a fused pyrimidine core linked to a substituted piperidine. This compound is significant for its diverse applications across chemistry, biology, and industrial processes.

Synthetic Routes and Reaction Conditions

Synthesis of Intermediate: : The preparation begins with 4,6-dimethylpyrimidine-2-ol, which undergoes an etherification reaction with a piperidine derivative.

Condensation Reaction: : The intermediate product reacts with a propanal to form the main skeleton of the compound.

Cyclization and Finalization: : The primary condensation product is cyclized under basic conditions, resulting in the desired compound.

Industrial Production Methods

Scale-Up Process: : Industrial production scales these reactions using continuous flow reactors to manage exothermicity.

Purification: : Techniques like recrystallization or chromatographic methods are employed for purification to achieve high-purity product.

Types of Reactions

Oxidation: : The compound can undergo selective oxidation at the dimethylpyrimidine ring.

Reduction: : Reduction of the keto group within the propyl linkage yields alcohol derivatives.

Substitution: : Various electrophilic or nucleophilic substitution reactions can be performed on the pyrimidine ring or piperidine moiety.

Common Reagents and Conditions

Oxidation: : KMnO₄ or PCC in appropriate solvents.

Reduction: : NaBH₄ or LiAlH₄ under controlled conditions.

Substitution: : Nucleophiles such as alkyl halides or electrophiles under basic/acidic conditions.

Major Products

Oxidation Products: : Hydroxypyrimidines.

Reduction Products: : Alcohol derivatives.

Substitution Products: : Alkylated pyrimidine derivatives.

Chemistry

Catalysis: : Acts as a ligand in organometallic catalysis.

Material Science: : Utilized in the synthesis of advanced polymers.

Biology

Biochemistry: : Studied for its interaction with nucleic acids and proteins.

Medicine

Drug Development: : Explored as a lead compound in anticancer or antiviral drug development.

Industry

Fine Chemicals: : Used in the production of specialty chemicals and high-performance materials.

Biochemical Mechanism

Molecular Targets: : Primarily targets nucleic acid sequences and specific protein receptors.

Pathways: : Alters biochemical pathways involving pyrimidine metabolism or signal transduction.

Detailed Pathway Analysis

Binding Affinity: : High affinity for nucleophilic sites due to its piperidine moiety.

Inhibition: : Functions by inhibiting critical enzymes, leading to altered cellular functions.

Similar Compounds

4,6-Dimethylpyrimidine Derivatives: : Comparable in structure but differ in substituent groups and biological activity.

Piperidine-Containing Compounds: : Share the core structure but exhibit different pharmacological profiles.

Uniqueness

Chemical Structure: : Unique due to the specific combination of pyrimidine and piperidine rings.

Biological Activity: : Distinguished by its specific interactions with biological targets and its effectiveness in a range of applications.

List of Similar Compounds

4,6-Dimethyl-2-pyrimidinol

1-(3-piperidinyl)-3-oxo-propyl derivatives

Pyrimidine-2,4-diones

Eigenschaften

IUPAC Name |

1-[3-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O4/c1-12-10-13(2)20-17(19-12)27-14-4-3-7-23(11-14)16(25)6-9-22-8-5-15(24)21-18(22)26/h5,8,10,14H,3-4,6-7,9,11H2,1-2H3,(H,21,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXWMBNFYOFYSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)CCN3C=CC(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2939741.png)

![1-[(2,5-dimethylphenyl)methyl]-N-(2-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2939746.png)

![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B2939750.png)

![3-benzyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2939751.png)

![2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B2939756.png)

![1-Amino-3-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2939757.png)

![(E)-2-(benzo[d]oxazol-2-yl)-3-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2939759.png)